molecular formula C12H15NO2 B1297042 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 53416-46-9

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B1297042
CAS RN: 53416-46-9
M. Wt: 205.25 g/mol
InChI Key: HQVCWVGSZXODRW-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

A solution of 2-amino-2-methyl-propan-1-ol (104.5 g, 1.17 moles) in CH2Cl2 (400 ml) under N2 was dropwise added in 30 minutes with a solution of 4-methoxybenzoyl chloride (100 g, 0.59 moles) in CH2Cl2 (500 ml), keeping the temperature at about 18° C. with water/ice. After 3 hours under stirring the precipitate was filtered over celite and washed with CH2Cl2. The organic phase was stirred under N2 at 2° C. and dropwise added with thionyl chloride (123 ml, 1.77 moles), keeping the temperature below 10° C. At the end of the dropping the reaction mixture was stirred overnight, then concentrated under vacuum. The residue was taken up in 5% HCl and twice extracted with ethyl ether. The extracts were in turn extracted with 5% HCl. The aqueous phase was alkalinised with concentrated NaOH and extracted three times with ethyl ether, then anhydrified and concentrated under vacuum. The crude was distilled at 95-98° C. (30 Pascal) to give 106.43 g of the title compound (yield: 87.6%).
Quantity
104.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
123 mL
Type
reactant
Reaction Step Three
Yield
87.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=O)=[CH:11][CH:10]=1.S(Cl)(Cl)=O>C(Cl)Cl>[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]2[O:4][CH2:3][C:2]([CH3:6])([CH3:5])[N:1]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
104.5 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
123 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 3 hours under stirring the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 18° C.
FILTRATION
Type
FILTRATION
Details
was filtered over celite
WASH
Type
WASH
Details
washed with CH2Cl2
STIRRING
Type
STIRRING
Details
The organic phase was stirred under N2 at 2° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
STIRRING
Type
STIRRING
Details
At the end of the dropping the reaction mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
twice extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% HCl
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude was distilled at 95-98° C. (30 Pascal)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OCC(N1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 106.43 g
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.